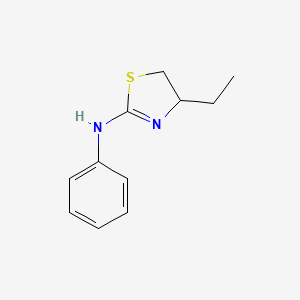

4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

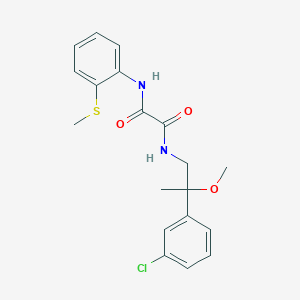

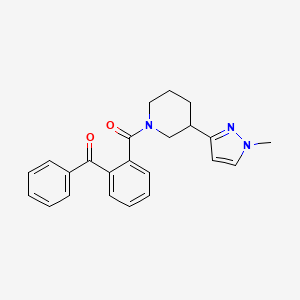

“4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine” is a chemical compound with the linear formula C11H14N2S . It has a molecular weight of 206.312 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully documented. The compound has a molecular weight of 206.312 . Further details would require specific experimental measurements.Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to exert a variety of biological effects, depending on their specific structures and targets .

Advantages and Limitations for Lab Experiments

4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a versatile compound that can be used in a variety of lab experiments. It is relatively easy to synthesize and can be used as a reagent in organic synthesis. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, this compound can be toxic if not handled properly and should be used with caution in the laboratory.

Future Directions

The future of 4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is promising, as it has a wide range of applications in scientific research. The compound has potential to be used in the synthesis of a variety of pharmaceuticals and to be studied for its biochemical and physiological effects. Additionally, this compound could be used as a tool in the study of signal transduction pathways, gene expression, and enzyme activity. Finally, this compound could be used to develop new and innovative therapeutic strategies for the treatment of various diseases.

Synthesis Methods

4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine can be synthesized using a variety of methods. One of the most commonly used methods is the condensation reaction of 4-chloro-2-nitrobenzenesulfenyl chloride (CNS) and 1-phenyl-3-methyl-4-aminothiazole (PMAT). In this reaction, the chlorine atom in the CNS molecule is replaced by the amino group of PMAT, leading to the formation of this compound. Other methods of synthesis include the reaction of 4-chlorobenzene sulfonyl chloride (CBS) with 1-methyl-3-phenyl-4-aminothiazole (MPAT) and the reaction of 4-chlorobenzene sulfonamide (CBSN) with 1-methyl-3-phenyl-4-aminothiazole (MPAT).

Scientific Research Applications

4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, and for a variety of biochemical and physiological studies. For example, this compound has been used in the synthesis of several heterocyclic compounds, such as pyrazoles, thiadiazoles, and triazoles. It has also been used in the synthesis of a variety of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. Additionally, this compound has been used in the study of the biochemical and physiological effects of various compounds, including those related to cancer, diabetes, and cardiovascular diseases.

Safety and Hazards

properties

IUPAC Name |

4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-9-8-14-11(12-9)13-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPXTRMPYUWBFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CSC(=N1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide](/img/structure/B2391802.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2391803.png)

![(Z)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide](/img/structure/B2391807.png)

![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391810.png)

![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine](/img/structure/B2391811.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylbenzamide](/img/structure/B2391816.png)